molecular formula C19H20N2O3 B2587574 N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3-phenylpropanamide CAS No. 922000-75-7

N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3-phenylpropanamide

Cat. No.: B2587574
CAS No.: 922000-75-7
M. Wt: 324.38
InChI Key: FMKUJUGHHWWOGY-UHFFFAOYSA-N
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Description

N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3-phenylpropanamide is a chemical research compound designed for investigative applications. This synthetic small molecule features a benzoxazepine core, a privileged scaffold in medicinal chemistry known for its potential to interact with various biological targets. The 1,4-benzoxazepine structure is a key pharmacophore explored in the development of bioactive molecules, including enzyme inhibitors and receptor antagonists. Its structural framework is of significant interest in early-stage drug discovery research for probing disease pathways. Researchers can utilize this compound as a key intermediate or building block in organic synthesis, or as a reference standard in analytical studies. The presence of the 3-phenylpropanamide moiety may contribute to its pharmacokinetic properties and target binding affinity, making it a valuable tool for structure-activity relationship (SAR) studies. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-21-11-12-24-17-9-8-15(13-16(17)19(21)23)20-18(22)10-7-14-5-3-2-4-6-14/h2-6,8-9,13H,7,10-12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMKUJUGHHWWOGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3-phenylpropanamide typically involves the following steps:

    Formation of the Benzoxazepine Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the benzoxazepine core.

    Introduction of the Phenylpropanamide Group: The phenylpropanamide moiety is introduced through a series of reactions, including amide bond formation and functional group modifications.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3-phenylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3-phenylpropanamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Features

Compound Name Molecular Formula Molecular Weight Substituents on Benzoxazepin Core Key Functional Groups
N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3-phenylpropanamide C21H22N2O3 350.41 4-methyl, 5-oxo 3-phenylpropanamide
4-ethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide (BI96214) C19H20N2O4 340.37 4-methyl, 5-oxo 4-ethoxybenzamide
N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2,1,3-benzothiadiazole-5-carboxamide (BG13467) C17H14N4O3S 354.38 4-methyl, 5-oxo Benzothiadiazole carboxamide

Key Observations:

  • Side Chain Variations :
    • The 3-phenylpropanamide group in the target compound introduces a hydrophobic phenyl ring and a flexible propane linker, which may enhance membrane permeability compared to BI96214’s rigid 4-ethoxybenzamide .
    • BG13467’s benzothiadiazole carboxamide incorporates a sulfur-containing heterocycle, likely influencing electronic properties and target selectivity (e.g., kinase inhibition) .

Pharmacological and Physicochemical Comparisons

Table 2: Hypothesized Properties Based on Structural Features

Compound Name LogP (Predicted) Solubility (mg/mL) Potential Therapeutic Area
This compound ~3.2 ~0.05 (PBS) Inflammation, CNS disorders
BI96214 ~2.8 ~0.1 (DMSO) Oncology (kinase modulation)
BG13467 ~3.5 ~0.03 (Water) Antimicrobial, enzyme inhibition

Analysis:

  • Lipophilicity : The target compound’s higher LogP (~3.2) compared to BI96214 (~2.8) suggests improved lipid bilayer penetration, critical for CNS-targeting agents.
  • Solubility : BG13467’s benzothiadiazole group may reduce aqueous solubility due to increased aromaticity, whereas BI96214’s ethoxy group enhances polarity slightly .

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to BI96214 and BG13467, involving coupling of the benzoxazepin core with pre-functionalized acyl chlorides or carboxamide precursors .
  • Biological Activity: While direct data are unavailable, analogs like BG13467 demonstrate inhibitory activity against bacterial enzymes (e.g., enoyl-ACP reductase), suggesting the target compound may share such mechanisms .
  • Structure-Activity Relationship (SAR) : The 3-phenylpropanamide side chain’s flexibility could favor interactions with allosteric binding pockets, differentiating it from rigid analogs like BI96214 .

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